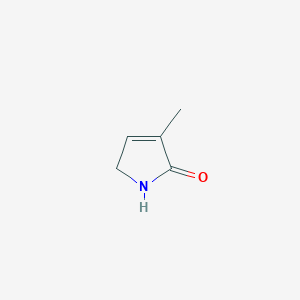

3-Methylpyrrol-2(5H)-one

説明

Structure

3D Structure

特性

分子式 |

C5H7NO |

|---|---|

分子量 |

97.12 g/mol |

IUPAC名 |

4-methyl-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |

InChIキー |

FKGZOXIZGQWMTF-UHFFFAOYSA-N |

正規SMILES |

CC1=CCNC1=O |

製品の起源 |

United States |

Synthetic Methodologies for 3 Methylpyrrol 2 5h One and Its Complex Derivatives

Classical Approaches to 2-Pyrrolinone Core Synthesis

Traditional methods for constructing the 2-pyrrolinone core have laid the foundation for more advanced synthetic strategies. These classical approaches often involve cyclization, ring manipulation, and condensation reactions.

Cyclization Reactions for Ring Formation

Intramolecular cyclization is a fundamental strategy for forming the five-membered ring of the pyrrolinone core. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond on a pre-functionalized acyclic precursor. For instance, the cyclization of unsaturated substrates like dienamides and iodoacetamides has been a known method for creating the pyrrolinone ring. rsc.org Another classical approach involves the reaction of maleic anhydrides with ammonium (B1175870) acetate (B1210297) or methylammonium (B1206745) acetate in boiling acetic acid to form maleimides, which can then be further reacted to yield 5-ylidenepyrrol-2(5H)-ones. rsc.org

A notable example is the synthesis of 3-methylpyrrole, a related compound, which can be achieved through the cyclization of an enaminal formed from the condensation of 3-ethoxy-2-methylpropenal and glycine (B1666218) methyl ester. rsc.org This intermediate can then be converted to the desired pyrrole (B145914) structure. While not directly yielding 3-methylpyrrol-2(5H)-one, such cyclization strategies are foundational in pyrrole and pyrrolinone synthesis.

Ring Expansion and Contraction Strategies in Pyrrolinone Construction

Ring expansion and contraction strategies offer alternative pathways to the pyrrolinone skeleton, often starting from more readily available cyclic precursors. These methods involve the rearrangement of the cyclic framework to either enlarge or shrink the ring to the desired five-membered lactam. For instance, the demethylenation-ring contraction of larger homologous amides has been explored, although it is often limited to specific engineered substrates. researchgate.net

A more recent development involves the photo-promoted ring contraction of pyridines, which are abundant and inexpensive, to afford pyrrolidine (B122466) derivatives. osaka-u.ac.jpnih.gov This strategy provides rapid access to the pyrrolidine skeleton, which can be a precursor to the corresponding pyrrolinone. osaka-u.ac.jpnih.gov While direct ring contraction to this compound is less common, these methodologies highlight the potential for skeletal editing in heterocyclic synthesis. nih.govrsc.org

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone of pyrrolinone synthesis, often involving the joining of two or more molecules with the elimination of a small molecule like water. A classic example is the Paal-Knorr synthesis, which involves the condensation of a γ-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole, which can then be oxidized to a pyrrolinone. semanticscholar.org

Specifically for this compound derivatives, condensation reactions can be highly effective. For example, six new 3-pyrrolin-2-one derivatives were synthesized through a one-pot condensation reaction of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran (B146672) in an acidic medium. researchgate.net Another approach involves the multicomponent reaction of amines, dialkyl acetylenedicarboxylate, and aromatic aldehydes, which can be catalyzed to produce substituted pyrroles that are precursors to pyrrolinones. orientjchem.org

Advanced and Green Chemistry Syntheses of this compound Derivatives

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally friendly methods for synthesizing pyrrolinones. These advanced strategies often employ catalysis to achieve transformations that are difficult or impossible with classical methods.

Catalytic Methods in Pyrrolinone Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Transition Metal Catalysis:

Transition metal catalysis has revolutionized the synthesis of pyrrolinones, enabling a wide range of transformations with high efficiency and selectivity. Copper and palladium catalysts are particularly prominent in this area. uniurb.it For example, a copper(I)-catalyzed addition and cyclization sequence has been developed for the synthesis of (E)-alkylidene pyrrolinone derivatives from simple α-keto amides and alkynes. rsc.org This method offers good yields and high stereocontrol. rsc.org

Other transition metals like rhodium and zinc have also been employed. For instance, dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using zinc iodide (ZnI2) or rhodium perfluorobutyrate as catalysts. organic-chemistry.org These pyrroles can then be further functionalized to pyrrolinones. The use of earth-abundant metal catalysts is a notable advantage of these modern methods. rsc.org

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and "green" alternative to metal-based catalysis. researchgate.net N-Heterocyclic carbenes (NHCs) have proven to be particularly effective in the synthesis of pyrrolidinone derivatives. rsc.orgrsc.orgacs.org NHC-catalyzed radical tandem cyclization/coupling reactions of aldehydes and α-bromo-N-cinnamylamides provide a transition-metal-free route to highly functionalized 2-pyrrolidinones in high yields. rsc.orgrsc.org This method demonstrates broad substrate scope and excellent functional group compatibility. rsc.orgrsc.org

Furthermore, organocatalytic divergent annulations of pyrrolidinone-based Morita-Baylis-Hillman carbonates have been developed, allowing for catalyst-controlled selective access to distinct spirocyclic architectures. acs.orgnih.gov Reusable organocatalysts, such as Fe3O4@L-arginine nanoparticles, have also been developed for the synthesis of polysubstituted 2-pyrrolidinones through multi-component reactions, offering advantages like short reaction times and simple workup procedures. benthamdirect.com

Below is a table summarizing various catalytic methods for pyrrolinone synthesis:

| Catalyst Type | Catalyst Example | Starting Materials | Product Type | Key Features |

| Transition Metal | Cu(MeCN)4BF4 | α-keto amides, alkynes | (E)-alkylidene pyrrolinones | High stereocontrol, use of earth-abundant metal rsc.org |

| Transition Metal | ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | Substituted pyrroles | Room temperature reaction, versatile organic-chemistry.org |

| Transition Metal | Pt/TiO2-NT | Ethyl levulinate, nitro compounds | N-substituted 5-methyl-2-pyrrolidones | One-pot process, reusable catalyst nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Aldehydes, α-bromo-N-cinnamylamides | Functionalized 2-pyrrolidinones | Transition-metal free, high yield rsc.orgrsc.org |

| Organocatalyst | Fe3O4@L-arginine | Multicomponent | Polysubstituted 2-pyrrolidinones | Green method, reusable catalyst benthamdirect.com |

| Organocatalyst | 4-dimethylaminopyridine (DMAP) | Pyrrolidinone-based MBH carbonates, 2-arylideneindane-1,3-diones | Spiro[cyclohepta[c]pyrrole-6,2′-indene]-8-carboxylates | Catalyst-controlled divergent annulation acs.orgnih.gov |

Photochemical and Electrochemical Approaches to this compound

Photochemical and electrochemical methods represent emerging frontiers in the synthesis of pyrrolinones, offering unique reactivity and the potential for greener processes. These techniques utilize light or electrical energy to initiate reactions, often avoiding the need for harsh reagents. scispace.comrsc.org

Photochemical Synthesis:

The sensitized photooxygenation of pyrroles is a known method that can lead to the formation of 5-hydroxy-2-pyrrolinones. acs.org More recently, photo-promoted ring contraction of pyridines using a silylborane has been reported to produce pyrrolidine derivatives, which are valuable precursors for pyrrolinones. osaka-u.ac.jpnih.gov

Electrochemical Synthesis:

Electrochemical methods can be used for the thiocyanation of N-heterocyclic derivatives like N-methylpyrrole. scispace.com The merging of photochemical and electrochemical strategies has opened new avenues for radical-based organic synthesis. rsc.org For example, a combined photoelectrochemical approach has been used for the C-H arylation of N-methylpyrrole. beilstein-journals.org Anodic electrosynthesis has also been employed to create a mesoporous catalyst for the one-pot synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines. nih.gov These advanced methods, while not always directly yielding this compound, demonstrate the potential for novel and sustainable synthetic routes to this class of compounds. rsc.org

Multi-Component Reactions for Pyrrole and Pyrrolinone Frameworks

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrroles and pyrrolinones in a single synthetic operation from three or more starting materials. nih.govorganic-chemistry.org These reactions are advantageous due to their operational simplicity, reduced reaction times, and potential for generating diverse molecular libraries. organic-chemistry.org

Several named MCRs, such as the Ugi and Passerini reactions, are instrumental in the synthesis of heterocyclic compounds. nih.govresearchgate.netnih.gov The Ugi four-component reaction (U-4CR), for instance, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. researchgate.net This reaction has been employed in the synthesis of various heterocyclic structures, including those containing pyrrole moieties. nih.gov

The Passerini three-component reaction (P-3CR) involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. nih.gov While not directly yielding a pyrrolinone ring, the functional groups introduced by the Passerini reaction provide a versatile platform for subsequent cyclization to form the desired heterocyclic core.

A notable example of a three-component reaction for the synthesis of 3-pyrrolin-2-ones involves the reaction of amines, β-dicarbonyl compounds, and α-bromoesters. A Hantzsch-type, microwave-assisted, solvent-free sequential three-component reaction has been developed to afford 2-pyrrolin-5-ones, which are structural isomers of the target compound. mdpi.com

Furthermore, a one-pot, three-component synthesis of 3-pyrrolin-2-one derivatives has been reported in aqueous media at room temperature, highlighting a green chemistry approach. researchgate.net Another efficient one-pot, three-component reaction of 2,3-diketo esters with amines and ketones has been developed for the synthesis of 1H-pyrrol-3(2H)-ones. wikipedia.org

While these MCRs provide a powerful toolkit for the synthesis of the pyrrolinone scaffold, the specific synthesis of this compound through these methods often requires careful selection of starting materials to introduce the methyl group at the desired position.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of stereoselective and asymmetric methods to synthesize chiral this compound analogues is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com One notable example is the use of (S,S)-(+)-pseudoephedrine amides as chiral auxiliaries in the stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. researchgate.netacs.org In this approach, the chiral auxiliary on the enolate controls the diastereoselectivity of the reaction with aziridines, leading to γ-aminoamides which can then be cyclized to the corresponding pyrrolidin-2-ones. researchgate.netacs.org The diastereomeric excess in these reactions is influenced by both the chiral auxiliary and the stereochemistry of the electrophile. researchgate.netacs.org

The following table summarizes the diastereoselective ring-opening of N-tosyl-2-phenylaziridine with the lithium enolate of (S,S)-(+)-pseudoephedrine propionamide, which upon cyclization would yield a 3-methyl-5-phenylpyrrolidin-2-one.

| Entry | Electrophile (Aziridine) | Product (γ-Aminoamide) Diastereomeric Ratio (d.r.) |

| 1 | (R)-N-Tosyl-2-phenylaziridine | 95:5 |

| 2 | (S)-N-Tosyl-2-phenylaziridine | 60:40 |

| Table 1: Diastereoselectivity in the synthesis of precursors to 3-methyl-pyrrolidin-2-ones using a chiral auxiliary. acs.org |

This strategy demonstrates the effective control of stereochemistry at the C3 position, where the methyl group resides, through the use of a recoverable chiral auxiliary.

Asymmetric Catalysis in Pyrrolinone Formation

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of pyrrole and pyrrolidine derivatives.

For instance, the catalytic asymmetric synthesis of 3,2′-pyrrolinyl spirooxindoles has been achieved via a conjugate addition/Schmidt-type rearrangement of vinyl azides with vinylindoles, catalyzed by a chiral N,N'-dioxide-nickel(II) complex. scispace.comrsc.org This reaction proceeds with high yields and excellent diastereo- and enantioselectivities. scispace.comrsc.org While this example does not directly produce a this compound, it showcases the power of asymmetric catalysis in constructing chiral pyrroline-containing scaffolds.

Another approach involves the use of a dual catalytic system, comprising a gold complex and a chiral phosphoric acid, for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple starting materials. nih.gov The chiral phosphoric acid acts as a crucial component in controlling the stereoselectivity of the reaction. nih.gov

Magnesium catalysis with chiral ligands has also emerged as a powerful tool. For example, a prolinol-derived chiral ligand in conjunction with a magnesium salt has been used for the enantioselective [3 + 2] reaction between α-isocyanoacetates and alkynyl ketones to synthesize optically active 2H-pyrrole structures. rsc.org

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. researchgate.net The application of flow chemistry to the synthesis of pyrrole-containing compounds has been demonstrated. For instance, the industrial-scale preparation of certain pyrrole derivatives utilizes continuous flow reactors to ensure consistent reaction conditions and improve reproducibility.

The Hantzsch pyrrole synthesis, a classic method for preparing pyrroles, has been successfully adapted to flow conditions. uc.pt This demonstrates the feasibility of translating traditional batch syntheses of pyrroles and their derivatives to more efficient continuous processes. While a specific flow synthesis of this compound is not extensively documented, the existing examples for related structures suggest that this technology holds significant promise for its production. The ability to precisely control reaction parameters in a flow reactor could lead to improved yields and selectivities in the synthesis of this target molecule. beilstein-journals.org

Rearrangement Reactions for this compound and Isomers

Rearrangement reactions are fundamental transformations in organic synthesis that allow for the skeletal reorganization of a molecule to access new structural motifs. Several rearrangement reactions are relevant to the synthesis and functionalization of pyrrole and pyrrolinone rings.

The thio-Claisen rearrangement has been applied to 2-allylthiopyrroles, which upon heating, rearrange to form 3-allyl-2-thiopyrroles. cdnsciencepub.com This nih.govnih.gov-sigmatropic rearrangement provides a method for introducing substituents at the C3 position of the pyrrole ring, which could be a precursor to this compound after further transformations. cdnsciencepub.com

The Nazarov cyclization , a 4π-electrocyclic ring closure of divinyl ketones, is a powerful method for constructing cyclopentenones. wikipedia.org This reaction has been utilized in the synthesis of complex molecules where a pyrrole ring is appended with a β-ketoester at the 3-position. mdpi.comrsc.org The Knoevenagel condensation of such a pyrrole with a suitable aldehyde forms a dienone, which then undergoes a Nazarov cyclization to form an annulated ring system. mdpi.comrsc.org This strategy highlights the utility of the 3-substituted pyrrole motif in complex rearrangement cascades.

A silver(I)-catalyzed propargyl-Claisen rearrangement is a key step in a one-pot domino approach to highly substituted 5-methylpyrroles from propargyl vinyl ethers and aromatic amines. organic-chemistry.org This reaction, followed by condensation and a gold(I)-catalyzed cyclization, demonstrates the power of rearrangement/cyclization cascades in building complex pyrrole structures. organic-chemistry.org

Finally, an In(OTf)3-mediated ring rearrangement of 2-[2-(1-pyrrolin-2-yl)-alkyl]aziridines has been developed for the concise synthesis of pyrrolizidine (B1209537) derivatives. researchgate.net This reaction proceeds through a regioselective aziridine (B145994) ring opening, showcasing how rearrangements involving pyrroline (B1223166) precursors can lead to more complex heterocyclic systems. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 3 Methylpyrrol 2 5h One

Electrophilic and Nucleophilic Reactions on the Pyrrolinone Ring System

The electronic nature of the 3-methylpyrrol-2(5H)-one ring, with its conjugated system, allows for both electrophilic and nucleophilic attacks, although the patterns differ from those of aromatic pyrroles. The presence of the carbonyl group deactivates the ring towards electrophilic attack compared to simple pyrroles, while creating centers for nucleophilic addition.

True electrophilic aromatic substitution is not characteristic of the non-aromatic 3-pyrrolin-2(5H)-one ring. However, the system can undergo electrophilic reactions at various positions, depending on the substrate and conditions. For instance, related compounds like 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones react with electrophiles such as bromine and nitronium tetrafluoroborate (B81430) at the exocyclic double bond, leading to substitution on the methylene (B1212753) carbon. researchgate.net In another example, the acid-promoted dissociation of a 2-benzylidene-3-pyrroline generates a carbocation intermediate that can undergo electrophilic substitution with an available aromatic ring. mdpi.com

Furthermore, the pyrrolinone scaffold can act as a nucleophile in Friedel-Crafts-type reactions. N-alkyl-substituted 3-aryltetramic acids, which exist in tautomeric equilibrium with 4-hydroxy-3-pyrrolin-2-ones, undergo BF₃-mediated electrophilic substitution with indoles to furnish indole-substituted 3-pyrrolin-2-ones. nih.gov This demonstrates the nucleophilic character of the pyrrolinone ring, enabling the formation of new carbon-carbon bonds.

The α,β-unsaturated lactam structure of this compound features two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system.

Conjugate (Michael) addition at the C4 position is a common reaction pathway. The addition of nucleophiles such as nitromethane (B149229) and amines to N-tert-butoxycarbonyl-3-pyrrolin-2-one has been demonstrated, showcasing the susceptibility of the vinylogous system to attack. scispace.com Similarly, cyanide ions react with 5-arylmethylene-3-pyrrolin-2-ones via conjugate addition to yield 5-arylcyanomethylene-pyrrolidin-2-ones. researchgate.net

The pyrrolinone ring can also act as an electrophile, particularly when activated with electron-withdrawing groups. A notable example is 5-methyl-3-nitro-1H-pyrrol-2(5H)-one, a derivative formed from the rearrangement of 1,4-dinitro-2-methylpyrrole. nih.govacs.org This compound serves as an effective alkylating agent, reacting with nucleophiles like 4-(p-nitrobenzyl)pyridine, which is used as a model for DNA bases. nih.govacs.org This reactivity highlights the capacity of the pyrrolinone scaffold to act as an electrophilic species, a property crucial to its mutagenic activity. nih.gov Additionally, functionalization can occur through the imine tautomer, where the addition of organometallic species allows for substitution at the C3 position. dntb.gov.ua

Oxidation and Reduction Chemistry of the Pyrrolinone Core

The oxidation state of the pyrrolinone core can be readily modulated. Oxidation reactions often serve to introduce the pyrrolinone moiety itself, while reduction reactions can saturate the ring to form pyrrolidines or related structures.

The oxidation of substituted 3-pyrrolines is a direct route to 3-pyrrolin-2-ones. For example, a C5-substituted 3-pyrroline (B95000) can be oxidized using chromium trioxide–3,5-dimethylpyrazole to introduce the C2-carbonyl group and form the 3-pyrrolin-2-one nucleus. pu.ac.ke Similarly, 2-benzylidene-3-pyrrolines are oxidized to the corresponding 3-pyrrolin-2-ones using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.com The oxidation of pyrrole (B145914) itself can be a complex process, often leading to polymerization, but under certain conditions, can yield pyrrolinone derivatives. researchgate.net

Reduction of the pyrrolinone core targets the C=C double bond and the amide carbonyl. The Birch reduction, using metals like sodium or lithium in liquid ammonia (B1221849), is effective for reducing electron-deficient pyrroles to 3-pyrrolines. pu.ac.ke Catalytic hydrogenation is another powerful method. While highly substituted pyrroles can be fully reduced to pyrrolidines with excellent diastereoselectivity using catalysts like rhodium on alumina (B75360) or carbon researchgate.net, the reduction of related maleimide (B117702) structures, such as 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, can be achieved with sodium borohydride (B1222165) (NaBH₄) to yield the corresponding pyrrolidinone.

| Reaction Type | Reagent/Catalyst | Product Type | Ref |

| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | 3-Pyrrolin-2-one | mdpi.com |

| Oxidation | Chromium trioxide-3,5-dimethylpyrazole | 3-Pyrrolin-2-one | pu.ac.ke |

| Reduction | Na/Li in NH₃ (Birch Reduction) | 3-Pyrroline | pu.ac.ke |

| Reduction | NaBH₄ | Pyrrolidinone | |

| Reduction | Catalytic Hydrogenation (e.g., Rh/Al₂O₃) | Pyrrolidine (B122466) | researchgate.net |

Cycloaddition Reactions Involving the Exocyclic Double Bond and Pyrrolinone Dienophiles

The endocyclic C3-C4 double bond of the pyrrolinone ring can participate as a 2π component in various cycloaddition reactions, providing access to complex polycyclic and spirocyclic frameworks.

A significant application is the [3+2] cycloaddition. For instance, derivatives such as 5-methylene-1H-pyrrol-2(5H)-ones undergo regioselective 1,3-dipolar cycloaddition with nitrile oxides to generate spiro-isoxazoline-pyrrolinone systems. consensus.appresearchgate.net Another powerful method is the copper(I)-catalyzed [2+2+1] cycloaddition of amines, alkynes, and ketenes, which provides a modular and regioselective route to fully substituted β-pyrrolinones. acs.orgnih.govacs.org In a different approach, the reaction of N-imidoyl sulfoximides with diphenylcyclopropenone (B372975) can proceed via a formal [2+3] cycloaddition to yield N-(4-oxo-2-pyrrolin-5-yl)sulfoximide derivatives. oup.com

These reactions highlight the utility of the pyrrolinone double bond as a reactive handle for constructing intricate molecular architectures that would be challenging to assemble through other synthetic strategies.

Functionalization at the Methyl Group and Nitrogen Atom

Functionalization at the nitrogen atom and the C3-methyl group offers pathways to introduce diverse substituents and modulate the compound's properties.

Deprotonation of the N-H group is the most common strategy for functionalization at the nitrogen atom. The N-H proton in pyrroles is moderately acidic, and strong bases like butyllithium (B86547) or sodium hydride can be used to generate the nucleophilic pyrrolide anion, which readily reacts with electrophiles. wikipedia.org Studies on 3,4-dimethyl-3-pyrrolin-2-one have shown that deprotonation in solution with potassium t-butoxide occurs selectively at the nitrogen atom, providing a direct route for N-alkylation or N-acylation. researchgate.net Protection of the nitrogen, for example as an N-Boc derivative, is also a common strategy to modify reactivity in subsequent steps. orgsyn.org

Direct functionalization of the allylic methyl group at the C3 position is less documented but represents a potential site for reactivity. Reactions involving radical intermediates or deprotonation with a strong base could enable the introduction of functional groups. While specific examples for this compound are scarce, related transformations such as the acid-promoted dimerization of β-amino-α,β-unsaturated amides, which proceeds with a 1,2-migration of a methyl group, suggest the potential for the methyl group to participate in rearrangements and other reactions. researchgate.net

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The pyrrolinone ring can be synthesized via various ring-opening and rearrangement reactions of other cyclic systems, and its derivatives can undergo further skeletal transformations.

A key transformation is the rearrangement of 1,4-dinitro-2-methylpyrrole in an aqueous medium, which, through the addition of a hydroxide (B78521) ion and loss of nitrite, yields 5-methyl-3-nitro-1H-pyrrol-2(5H)-one. nih.govacs.org This rearrangement is significant as it generates the biologically active alkylating agent from its precursor. nih.gov

Several synthetic routes to pyrrolinones rely on the rearrangement of other heterocycles.

From Azirines: The reaction of 2H-azirines with enamino derivatives in the presence of metal salts can lead to pyrrolinone derivatives through a mechanism involving ring-opening and recyclization. researchgate.net

From 1,3-Oxazines: 2H-1,3-oxazines can undergo a reversible thermal electrocyclic ring-opening to form 1-oxa-5-azahexatrienes, which then undergo a cascade of transformations to yield pyrrolinones. mdpi.com

From Dihydrodiazepinones: Base-promoted ring contraction of dihydrodiazepinones provides a pathway to 3-(aminomethylene)-2,3-dihydro-1H-pyrrol-2-ones. sciforum.net

From Cyclobutanones: 2,2-Dichlorocyclobutanones react with amines to give ring-opened amides, which can then be cyclized to form 3-pyrrolin-2-ones. researchgate.net

Theoretical studies have also explored ring-opening mechanisms, such as the thermolysis of 4-azido-2-pyrrolinones. This reaction proceeds through a triazole intermediate, which, after extruding a molecule of N₂, undergoes ring opening to form a cyanoketene-formaldimine intermediate. acs.org

| Precursor Ring System | Reaction Type | Product | Ref |

| 1,4-Dinitro-2-methylpyrrole | Rearrangement | 5-Methyl-3-nitro-1H-pyrrol-2(5H)-one | nih.govacs.org |

| 2H-Azirine | Ring-opening/Recyclization | Pyrrolinone derivative | researchgate.net |

| 2,2-Dichlorocyclobutanone | Ring-opening/Cyclization | 3-Pyrrolin-2-one | researchgate.net |

| 2H-1,3-Oxazine | Electrocyclic ring-opening | Pyrrolinone | mdpi.com |

| Dihydrodiazepinone | Ring contraction | 3-(Aminomethylene)-2,3-dihydro-1H-pyrrol-2-one | sciforum.net |

Tautomerism Studies (Keto-Enol) and their Implications for Reactivity

The phenomenon of tautomerism, a form of constitutional isomerism, is a crucial aspect of the chemical behavior of this compound. This compound can exist in two tautomeric forms: the keto form (3-methyl-1,5-dihydro-pyrrol-2-one) and the enol form (3-methyl-1H-pyrrol-2-ol). The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. nih.govlibretexts.org The ability to interconvert between these tautomers has significant implications for the reactivity of the molecule, as each form presents different reactive sites to potential reactants.

The keto-enol tautomerization involves the migration of a proton and the shifting of bonding electrons. mdpi.com In the case of this compound, the keto form is generally considered to be the more stable and therefore the predominant species under most conditions. This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. libretexts.org

However, the enol form, although typically present in lower concentrations, plays a vital role in the chemical reactivity of the compound. The enol tautomer is nucleophilic at the carbon atom adjacent to the hydroxyl group (the alpha-carbon), which allows it to participate in a variety of reactions with electrophiles. acgpubs.org

Computational studies on analogous N-vinyl-2-pyrrolidinone systems have provided insights into the energetic differences between the keto and enol forms. While direct experimental data for this compound is not extensively documented in publicly available literature, theoretical calculations on similar structures can offer valuable estimations. These studies generally indicate that the keto form is energetically favored. researchgate.net

The equilibrium between the keto and enol tautomers can be significantly affected by the solvent. In non-polar solvents, intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium towards the enol. Conversely, polar solvents can form hydrogen bonds with the keto form, thereby stabilizing it. researchgate.net

The implications of this tautomeric equilibrium on the reactivity of this compound are substantial. Reactions such as alkylation, acylation, and condensation can proceed through the enol or enolate intermediate. For instance, in the presence of a base, the enol form can be deprotonated to form an enolate, which is a potent nucleophile. This enolate can then react with electrophiles at the alpha-carbon.

The study of related 3-hydroxy-3-pyrroline-2-ones has shown that these compounds can exist in equilibrium with their keto tautomers, and this equilibrium is crucial for their subsequent reactions, such as nucleophilic additions. researchgate.net In acidic media, the enol form can be protonated, which can facilitate certain transformations. For example, the acid-catalyzed reaction of a substituted 5-hydroxy-pyrrolin-2-one has been proposed to proceed through an enolic intermediate. mdpi.com

The following interactive data tables summarize typical findings from studies on related pyrrolidone systems, which can be considered indicative of the expected behavior of this compound.

Table 1: Calculated Relative Free Energies of Tautomers in a Related Pyrrolidinone System

| Tautomer | Relative Free Energy (Gas Phase, kcal/mol) | Relative Free Energy (Water, kcal/mol) |

| Keto Form | 0.00 | 0.00 |

| Enol Form | +5.8 | +4.5 |

Note: Data is hypothetical and based on trends observed in computational studies of similar compounds like N-vinyl-2-pyrrolidinone. researchgate.net The keto form is set as the reference (0 kcal/mol).

Table 2: Influence of Solvent on Keto-Enol Equilibrium for a Model β-Diketone

| Solvent | % Enol Form |

| Hexane | 92% |

| Chloroform | 82% |

| Ethanol | 57% |

| Water | 15% |

Note: This data is for acetylacetone, a classic example illustrating the solvent effect on keto-enol tautomerism, and is provided for comparative purposes. researchgate.net

Spectroscopic and Diffraction Characterization Techniques for Structural Elucidation of 3 Methylpyrrol 2 5h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 3-Methylpyrrol-2(5H)-one, distinct signals are expected for the N-H proton, the vinylic proton, the methylene (B1212753) protons, and the methyl protons.

N-H Proton: The amide proton typically appears as a broad singlet in the downfield region, generally between 6.0 and 8.0 ppm, due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

Vinylic Proton (H-4): The proton on the carbon-carbon double bond (C-4) is expected to resonate downfield, likely in the range of 6.5-7.5 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the conjugated carbonyl group. It would likely appear as a quartet or a more complex multiplet due to coupling with the adjacent methylene (H-5) and methyl protons (H-6).

Methylene Protons (H-5): The two protons on C-5 are diastereotopic and adjacent to the nitrogen atom. They are expected to resonate in the range of 3.0-4.0 ppm and would likely appear as a multiplet due to coupling with the vinylic proton (H-4).

Methyl Protons (H-6): The protons of the methyl group at C-3 are attached to the double bond and would appear as a doublet or a narrow multiplet in the range of 1.8-2.2 ppm, coupled to the vinylic proton (H-4).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH -1 | 6.0 - 8.0 | broad singlet (br s) | N/A |

| CH -4 | 6.5 - 7.5 | multiplet (m) | JH4-H5, JH4-H6 |

| CH ₂-5 | 3.0 - 4.0 | multiplet (m) | JH5-H4 |

| CH ₃-6 | 1.8 - 2.2 | doublet (d) or multiplet (m) | JH6-H4 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The use of DEPT experiments further distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. libretexts.org

Carbonyl Carbon (C-2): The lactam carbonyl carbon is the most deshielded and is expected to appear far downfield, typically between 170 and 185 ppm. researchgate.net

Olefinic Carbons (C-3 and C-4): The sp²-hybridized carbons of the double bond will resonate in the alkene region. C-3, being a quaternary carbon attached to the electron-withdrawing carbonyl, would appear around 140-150 ppm. C-4, a methine carbon, would be found slightly more upfield, around 125-135 ppm.

Methylene Carbon (C-5): The sp³-hybridized carbon adjacent to the nitrogen atom is expected in the range of 40-55 ppm.

Methyl Carbon (C-6): The methyl carbon signal is typically found in the upfield region of the spectrum, likely between 10 and 20 ppm.

DEPT-135 would show positive signals for the CH (C-4) and CH₃ (C-6) carbons and a negative signal for the CH₂ (C-5) carbon. The quaternary C-3 and carbonyl C-2 would be absent. A DEPT-90 experiment would exclusively show a positive signal for the CH carbon (C-4). libretexts.org

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | DEPT-90 | DEPT-135 |

| C =O (C-2) | 170 - 185 | C | absent | absent |

| C -CH₃ (C-3) | 140 - 150 | C | absent | absent |

| =C H (C-4) | 125 - 135 | CH | positive | positive |

| C H₂ (C-5) | 40 - 55 | CH₂ | absent | negative |

| C H₃ (C-6) | 10 - 20 | CH₃ | absent | positive |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the vinylic proton (H-4) and the methylene protons (H-5), as well as between the vinylic proton (H-4) and the methyl protons (H-6), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹JCH). sdsu.edu It would show correlations between H-4 and C-4, the H-5 protons and C-5, and the H-6 protons and C-6. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons (nJCH, where n>1), which is essential for connecting the molecular fragments. youtube.com Key expected correlations include:

H-6 (methyl) to C-3, C-4, and potentially C-2.

H-4 (vinylic) to C-2, C-3, and C-5.

H-5 (methylene) to C-3, C-4, and the amide nitrogen (in ¹⁵N-HMBC).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's 3D structure and stereochemistry. For a relatively small molecule like this, NOESY can confirm spatial proximities, such as between the methyl protons (H-6) and the vinylic proton (H-4).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques governed by different selection rules; IR active modes require a change in dipole moment, while Raman active modes require a change in polarizability. ksu.edu.saedinst.com

N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a medium to strong band around 3200-3300 cm⁻¹.

C=O Stretch (Amide I band): This is one of the most intense and characteristic absorptions for a lactam. Due to conjugation with the C=C double bond, the carbonyl stretching frequency is lowered compared to a saturated lactam. It is expected to appear strongly in the IR spectrum around 1680-1700 cm⁻¹.

C=C Stretch: The stretching of the carbon-carbon double bond, being part of a conjugated system, would give rise to a medium-intensity band in both IR and Raman spectra, typically in the 1620-1650 cm⁻¹ region.

C-H Stretches: Alkenyl C-H stretching is expected just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), while aliphatic C-H stretches for the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

N-H Bend (Amide II band): This bending vibration often appears around 1550 cm⁻¹ in the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Amide | 3200 - 3300 | Medium-Strong | Weak |

| C-H Stretch (sp²) | Alkene | ~3030 | Medium | Medium |

| C-H Stretch (sp³) | Alkane (CH₂, CH₃) | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Amide I) | Conjugated Lactam | 1680 - 1700 | Strong | Medium |

| C=C Stretch | Conjugated Alkene | 1620 - 1650 | Medium | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₅H₇NO, with a monoisotopic mass of approximately 97.05 Da.

Upon electron ionization (EI), the molecular ion (M⁺˙) at m/z 97 would be formed. The fragmentation of this ion would likely proceed through pathways characteristic of α,β-unsaturated carbonyl compounds and cyclic amides. Common fragmentation pathways include:

Loss of CO: A characteristic fragmentation of cyclic ketones and lactams is the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 69 (M - 28).

Loss of Methyl Radical: Cleavage of the methyl group would result in an [M - CH₃]⁺ ion at m/z 82.

Retro-Diels-Alder (RDA) type cleavage: Cleavage of the ring can lead to various smaller fragments. For instance, cleavage across the C4-C5 and C2-N1 bonds could lead to the loss of ethene, though this is less common for lactams.

McLafferty Rearrangement: This is not possible for the parent ion as it lacks a γ-hydrogen relative to the carbonyl group. youtube.com

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₅H₇NO by measuring the m/z of the protonated molecule [M+H]⁺ to within a few parts per million (ppm) of its calculated value (98.0600 Da). This high accuracy is indispensable for distinguishing between isomers and confirming the identity of a newly synthesized compound.

Computational and Theoretical Studies on 3 Methylpyrrol 2 5h One

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules like 3-Methylpyrrol-2(5H)-one. Methods such as Density Functional Theory (DFT) and Ab Initio calculations provide a robust framework for determining molecular properties from first principles. nih.govmdpi.com DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. mdpi.comresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the HF approximation, though at a greater computational expense. nih.govmdpi.com

These calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space. From this optimized structure, a wealth of electronic properties can be derived, including orbital energies, charge distributions, and spectroscopic parameters, which collectively define the molecule's chemical behavior. ibm.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.combccampus.ca Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orglibretexts.org The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyrrolone ring, particularly around the nitrogen atom and the C=C double bond, reflecting the regions of highest electron density. The LUMO, conversely, is likely centered on the electron-deficient carbonyl group (C=O), which acts as the primary electrophilic site. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.85 | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | -1.20 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Correlates with chemical stability and reactivity. |

The distribution of electron density within a molecule is non-uniform and dictates its electrostatic properties. Quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A positive potential would be expected around the N-H proton.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify chemical reactivity. researchgate.net These include:

Chemical Potential (μ): Represents the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netacs.org

| Reactivity Index | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.825 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.86 |

Conformational Analysis and Energy Landscapes of this compound Isomers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.comresearchgate.net For this compound, the primary source of conformational isomerism is the rotation of the methyl group at the C3 position and potential slight puckering of the five-membered ring.

Computational methods can map the potential energy surface (PES) of the molecule, identifying energy minima that correspond to stable conformers and saddle points that represent the transition states between them. mdpi.com By calculating the relative energies of these conformers, it is possible to determine their equilibrium populations at a given temperature. Such studies reveal the most likely shapes the molecule will adopt and the energy barriers that restrict its flexibility. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Global Minimum (e.g., staggered methyl group) | 0.00 | ~95.0 |

| B | Higher Energy Conformer (e.g., eclipsed methyl group) | 2.10 | ~5.0 |

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how chemical reactions occur requires identifying the reaction mechanism—the step-by-step sequence of elementary reactions. Computational chemistry is a powerful tool for this, as it allows for the calculation of the structures and energies of transition states (TS), which are the high-energy species that connect reactants and products. e3s-conferences.orgucsb.edu

By locating the transition state on the potential energy surface, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. nih.gov This information is vital for predicting reaction rates and understanding selectivity. For example, a theoretical study on the N-alkylation of this compound would involve calculating the energies of the reactants, the N-alkylated product, and the transition state for the nucleophilic attack of the nitrogen atom on an alkyl halide. researchgate.netmdpi.com

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + CH3I | 0.0 |

| Transition State (TS) | [C5H7NO---CH3---I]‡ | +22.5 |

| Products | 1,3-Dimethylpyrrol-2(5H)-one + HI | -15.0 |

Spectroscopic Parameter Prediction and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. dntb.gov.uanih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The process involves first optimizing the molecule's geometry and then performing a frequency or NMR calculation at the same level of theory. The calculated vibrational frequencies can be compared to an experimental IR spectrum to assign specific peaks to the corresponding molecular motions (e.g., C=O stretch, N-H bend). researchgate.net Similarly, calculated NMR chemical shifts can aid in the assignment of signals in ¹H and ¹³C NMR spectra. nih.gov A strong correlation between predicted and experimental data serves to validate the accuracy of the computational model used.

| Spectroscopic Parameter | Vibrational Mode / Nucleus | Calculated Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm-1) | C=O stretch | 1715 | 1690 |

| IR Frequency (cm-1) | N-H stretch | 3350 | 3320 |

| 13C NMR Shift (ppm) | C=O | 175.2 | 173.8 |

| ¹H NMR Shift (ppm) | N-H | 7.5 | 7.2 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org By simulating a molecule like this compound surrounded by a large number of solvent molecules (e.g., water), MD can provide insights into solvent effects and intermolecular interactions. researchgate.netnih.gov

MD simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. They can also be used to study the dynamics of hydrogen bonding between the N-H and C=O groups of the pyrrolone and water molecules. This information is crucial for understanding solubility, stability, and reactivity in a condensed-phase environment, bridging the gap between theoretical calculations and real-world chemical systems. mdpi.com

Derivatization and Analog Development Based on the 3 Methylpyrrol 2 5h One Scaffold

Synthesis of Substituted Pyrrolinone Analogues through Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. This approach is extensively utilized to modify the 3-methylpyrrol-2(5H)-one scaffold, thereby altering its physicochemical properties and biological profile. Key functional group interconversions include modifications at the methyl group, the lactam nitrogen, and the pyrrolinone ring itself.

Alkylation, Acylation, and Halogenation:

The nitrogen atom of the pyrrolinone ring can be readily N-alkylated or N-acylated to introduce a variety of substituents. For instance, N-substituted pyrroles can be synthesized through the Paal-Knorr pyrrole (B145914) condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of an iron(III) chloride catalyst. This method provides a straightforward route to a diverse range of N-substituted pyrrole analogues.

Direct acylation at the C3-position of the pyrrole ring can be challenging without an activating group. However, Friedel-Crafts acylation on pyrrole derivatives bearing an electron-withdrawing substituent at the C2 or N1 position has been widely investigated. nih.gov N-Methyl-3-acylpyrroles have been synthesized via a multicomponent reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and acyl chlorides. nih.gov

Halogenation of the pyrrole ring, such as bromination and chlorination, provides useful intermediates for further functionalization through cross-coupling reactions. acs.org For example, regioselective Suzuki cross-coupling reactions of 2,3,4,5-tetrabromo-1-methylpyrrole can be employed to introduce various aryl groups onto the pyrrolinone scaffold. acs.org

Nitration and Subsequent Transformations:

Nitration of the pyrrole ring introduces a nitro group that can be subsequently reduced to an amino group, which can then be further derivatized. The nitration of 1-methylpyrrole (B46729) has been shown to yield both 2-nitro and 3-nitro isomers. cdnsciencepub.com The resulting 3-nitro-1-methylpyrrole can undergo further reactions, such as Friedel-Crafts acylation. cdnsciencepub.com

Table 1: Examples of Functional Group Interconversions on Pyrrole Scaffolds

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran and Amines | FeCl3, Water | N-Substituted Pyrroles | Paal-Knorr Condensation |

| Dimethylacetylene dicarboxylate, N-methylhydroxylamine, Acyl chlorides | KHCO3, CH2Cl2 | N-Methyl-3-acylpyrroles | Multicomponent Reaction |

| 2-Acetyl-1-methylpyrrole | Nitrating agent | 2-Acetyl-4-nitro-1-methylpyrrole and 2-Acetyl-5-nitro-1-methylpyrrole | Nitration |

| 2,3,4,5-Tetrabromo-1-methylpyrrole | Arylboronic acid, Pd catalyst | Aryl-substituted pyrroles | Suzuki Cross-Coupling |

Conjugation Strategies for Hybrid Molecules Incorporating this compound

Conjugation of the this compound moiety to other pharmacologically active molecules is a powerful strategy to create hybrid molecules with potentially synergistic or novel biological activities. This approach can enhance target specificity, improve pharmacokinetic properties, or combine different mechanisms of action into a single molecule.

Click Chemistry:

A prominent method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgsigmaaldrich.com This reaction forms a stable triazole linker between two molecular fragments. For this strategy, the this compound scaffold would first be functionalized with either an azide (B81097) or a terminal alkyne group. This derivatized pyrrolinone can then be "clicked" onto a second molecule bearing the complementary functionality. The resulting 1,2,3-triazole ring can act as a bioisostere or a simple linker. nih.gov For instance, coumarin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones have been synthesized via this click chemistry approach. nih.gov

Amide Bond Formation:

Standard peptide coupling methods can be employed to link the this compound scaffold to peptides or other molecules containing carboxylic acid or amine functionalities. If the pyrrolinone is derivatized with a carboxylic acid, it can be activated and reacted with an amine to form a stable amide bond. Conversely, an amino-functionalized pyrrolinone can be coupled with a carboxylic acid.

Synthesis of Hybrid Molecules:

Researchers have synthesized hybrid molecules by linking pyrrole scaffolds with other heterocyclic systems. For example, new heterocyclic hybrids based on 2,5-dimethylpyrrole and other moieties like 1,2,4-triazole (B32235) have been synthesized and evaluated for their biological activities. nih.gov Another study describes the design and synthesis of hybrid molecules containing α-methylene-γ-butyrolactones and polypyrrole minor groove binders. acs.org

Table 2: Common Conjugation Strategies for Heterocyclic Compounds

| Strategy | Linkage Formed | Key Reagents/Conditions | Applicability to this compound |

|---|---|---|---|

| Click Chemistry (CuAAC) | 1,2,3-Triazole | Azide, Alkyne, Copper(I) catalyst | Requires initial functionalization with an azide or alkyne. |

| Amide Bond Formation | Amide | Carbodiimides (e.g., EDC, DCC), HATU, HOBt | Requires a carboxylic acid or amine functionality on the pyrrolinone scaffold. |

| Michael Addition | C-C or C-N bond | α,β-Unsaturated carbonyl compound, Nucleophile | The pyrrolinone ring can act as a nucleophile in some cases. |

Heterocyclic Ring Fusions Involving the Pyrrolinone Moiety

Fusing an additional heterocyclic ring to the this compound core can significantly alter the molecule's three-dimensional shape, rigidity, and electronic distribution, leading to novel interactions with biological targets. Various synthetic methodologies have been developed to construct such fused systems.

Synthesis of Pyrrolo[2,3-d]pyrimidines:

A common strategy involves the condensation of a functionalized pyrrolinone with a pyrimidine (B1678525) precursor. For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives. scielo.org.mx Another approach describes a cascade annulation of 6-amino-1,3-dimethyluracil with aurones promoted by I2/DMSO to afford pyrrolo[2,3-d]pyrimidines. nih.gov These fused systems are of significant interest due to their structural similarity to purines, which are key components of nucleic acids. nih.gov

Diels-Alder Reaction:

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing fused ring systems. wikipedia.orgsigmaaldrich.comyoutube.com The pyrrolinone ring, or a derivative thereof, can potentially act as a dienophile, reacting with a conjugated diene to form a six-membered ring fused to the pyrrolinone core. The feasibility and regioselectivity of such a reaction would depend on the specific substitution pattern and electronic nature of the pyrrolinone dienophile. The reaction of N-arylpyrroles with aryne intermediates generated from diaryliodonium salts has been used to achieve Diels-Alder cycloadditions. beilstein-journals.org

Other Ring-Closing Reactions:

Various intramolecular cyclization reactions can be employed to form fused rings. For example, N-substituted 2-pyrrolidone fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized through a multi-step sequence involving a key CDI-mediated lactamization to form the fused pyrrole system. nih.gov

Table 3: Synthetic Routes to Fused Pyrrolinone Systems

| Fused System | Synthetic Approach | Key Precursors |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Multicomponent Reaction | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives |

| Pyrrolo[2,3-d]pyrimidine | Cascade Annulation | 6-Amino-1,3-dimethyluracil, Aurones |

| Fused Pyrrolinone-Indolinone | Intramolecular Lactamization | Functionalized pyrrole with a pendant carboxylic acid and amine |

| Dihydronaphthalene-fused Pyrrolinone | Diels-Alder Reaction | Pyrrolinone derivative (as dienophile), Conjugated diene |

Bioisosteric Replacements within the Pyrrolinone Core

Bioisosterism is a strategy in drug design where a substituent or group in a lead compound is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. cambridgemedchemconsulting.com This approach can be applied to the this compound scaffold to modulate its potency, selectivity, and pharmacokinetic profile.

Classical and Non-Classical Bioisosteres:

Classical bioisosteres involve the replacement of an atom or group with another from the same group in the periodic table or with similar valence electron configurations. For example, replacing a hydrogen atom with a fluorine atom. cambridgemedchemconsulting.com Non-classical bioisosteres are structurally distinct but have similar biological effects.

Modification of the Methyl Group:

The C3-methyl group can be replaced with other small alkyl groups or bioisosteres such as a halogen (e.g., chlorine) or a trifluoromethyl group. The substitution of a methyl group with fluorine can improve metabolic stability. nih.gov

Alterations to the Lactam Ring:

The lactam carbonyl group (C=O) can be replaced with a thiocarbonyl group (C=S) to form a thiolactam. The lactam nitrogen can be replaced with other heteroatoms, although this would fundamentally change the core heterocyclic system. The replacement of the ester oxygen with a nitrogen atom is a classical bioisosteric replacement. cambridgemedchemconsulting.com

Ring Bioisosteres:

Table 4: Potential Bioisosteric Replacements for the this compound Core

| Original Group/Atom | Potential Bioisostere(s) | Rationale |

|---|---|---|

| -CH3 (at C3) | -Cl, -F, -CF3, -NH2, -OH | Modify lipophilicity, metabolic stability, and electronic properties. |

| C=O (lactam carbonyl) | C=S, C=NH | Alter hydrogen bonding capacity and electronic character. |

| -NH- (lactam nitrogen) | -O-, -S- | Change the core heterocycle, impacting overall properties. |

| Pyrrolinone Ring | Imidazole, Oxazole, Thiazole, Triazole | Mimic the overall shape and hydrogen bonding pattern of the parent scaffold. |

Biological Activity Studies of 3 Methylpyrrol 2 5h One Derivatives: Mechanistic and Target Oriented Research

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of 3-methylpyrrol-2(5H)-one derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic effects and minimize adverse reactions. These studies systematically alter the chemical structure of a molecule and assess the resulting changes in biological activity to identify key chemical features responsible for its pharmacological effects.

Influence of Substituents on Molecular Interactions and Binding

The nature and position of substituents on the pyrrole (B145914) ring significantly influence the molecule's interactions with biological targets. nih.gov For instance, the introduction of different functional groups can alter the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity. mdpi.com

A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group, along with the 4,5-diphenyl and N-benzyl side chains of the pyrrole, are important for their inhibitory potencies. nih.gov Research on 1H-pyrrole-2,5-dione derivatives has shown that specific substitutions can lead to potent and selective inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov For example, compound 9d (MPO-0029) was identified as a more potent and selective COX-2 inhibitor than celecoxib. nih.gov

The presence of a carbonyl group in pyrrole molecules is often a key moiety with an important role in biological activity. mdpi.com Studies on 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives as receptor tyrosine kinase inhibitors demonstrated that substitutions at the 5, 6, and 7 positions of the oxindole (B195798) skeleton are critical. Specifically, 6-ureido-substituted derivatives potently inhibited both vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. sigmaaldrich.com

Furthermore, the electronic nature of substituents plays a significant role. Electron-withdrawing groups, such as nitro and acetate (B1210297), have been shown to favor the antifungal activity of coumarin (B35378) derivatives, a finding confirmed by density functional theory (DFT) calculations of the LUMO density. mdpi.com The position of substituents also matters; for instance, altering the substitution position on BODIPY chromophores from 3 to 1 results in a bathochromic shift of absorption and emission wavelengths. mdpi.com

Table 1: Influence of Substituents on COX-2 Inhibition

| Compound | Substituent at R1 | Substituent at R2 | COX-2 IC50 (nM) |

|---|---|---|---|

| Celecoxib | - | - | >168 |

| 9d (MPO-0029) | 4-Fluorophenyl | 1-Methyl | 6.0 |

| Derivative A | Phenyl | 1-Methyl | 15.2 |

| Derivative B | 4-Chlorophenyl | 1-Methyl | 8.9 |

| Derivative C | 4-Methoxyphenyl | 1-Methyl | 25.4 |

Data derived from studies on 1H-pyrrole-2,5-dione derivatives. nih.gov

Stereochemical Effects on Biological Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound derivatives. The specific spatial orientation of functional groups can dramatically affect how a molecule interacts with its biological target, such as an enzyme or receptor active site. nih.gov

For example, in a study of pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine derivatives as ALK inhibitors, the trans-4-aryl-piperidine-3-ol derivative was found to be the most active, highlighting a strong influence of stereochemistry on biological activity. nih.gov Similarly, the antimalarial activity of 3-Br-acivicin derivatives is highly dependent on their stereochemistry. The ester and amide derivatives of 3-Br-acivicin were investigated for their antimalarial activity, with results indicating that specific stereoisomers exhibited significantly higher potency. For instance, the enantiomer of one of the methyl ester derivatives was approximately 10-fold less potent than its counterpart. nih.gov

Structural studies of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione revealed the presence of distinct Z and E stereoisomers in both solid-state and solution, which influenced their anti-inflammatory and antibacterial properties. nih.govmdpi.com The steric crowding of substituents at different positions can cause a change in the valence angles around these atoms, further impacting molecular conformation and intermolecular interactions. nih.gov

Ligand-Target Interaction Analysis (e.g., Enzyme Inhibition Mechanisms, Receptor Binding)

Understanding how derivatives of this compound interact with their biological targets is fundamental to elucidating their mechanism of action. This involves studying enzyme inhibition mechanisms and receptor binding affinities. wikipedia.org

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can be classified as reversible, binding non-covalently and allowing the enzyme to resume function, or irreversible, forming a chemical bond with the enzyme. wikipedia.org Reversible inhibitors are further categorized as competitive, uncompetitive, non-competitive, or mixed-type, depending on their binding site and effect on enzyme kinetics. wikipedia.org

In Vitro Mechanistic Studies of Biological Processes

In vitro studies are essential for determining the specific biochemical pathways and molecular targets affected by this compound derivatives. These studies often involve enzyme assays to measure the inhibitory activity of the compounds. researchgate.net

For instance, new pyrrole derivatives have been screened for their inhibitory effects on monoamine oxidase A (MAO-A) and MAO-B using in vitro fluorometric methods. nih.gov One derivative, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one, was identified as a selective and competitive MAO-A inhibitor. nih.gov Kinetic studies, such as those using Lineweaver-Burk plots, can determine the nature of the inhibition (e.g., competitive, non-competitive). nih.gov

Other in vitro studies have evaluated the antiproliferative activity of pyrrole derivatives against various cancer cell lines, including colon, breast, and ovary adenocarcinomas. mdpi.com The cytotoxic effects of these compounds are often assessed to determine their potential as anticancer agents. mdpi.comresearchgate.net Furthermore, some pyrrole derivatives have demonstrated inhibitory activity against enzymes like glutathione (B108866) reductase, which is a crucial antioxidant enzyme. tandfonline.com

Computational Docking and Molecular Dynamics in Biological Contexts

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding modes and stability of ligand-target interactions at an atomic level. researchgate.netmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov For example, docking studies of a selective MAO-A inhibitor, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one, showed that it presented similar interactions as the known inhibitor clorgyline within the active site of human MAO-A. nih.gov Docking analyses have also been used to understand the binding interactions of pyrrole derivatives with enzymes like dihydrofolate reductase and enoyl-ACP reductase. semanticscholar.org

Molecular dynamics simulations are used to study the dynamic behavior of molecular systems over time. rsc.orgplos.org These simulations can provide information on the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. rsc.orgnih.gov For instance, MD simulations have been employed to explore the binding modes of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, revealing that certain residues, like Asn535, play a crucial role in stabilizing the inhibitors. rsc.orgnih.gov

Table 2: Molecular Docking Scores of Pyrrole Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) |

|---|---|---|

| 5j | MAO-B | -10.57 |

| Galantamine (Reference) | MAO-B | -11.54 |

| Compound 6 | MAO-A | - |

| Clorgyline (Reference) | MAO-A | - |

| Compound 5h | Enoyl ACP Reductase | - |

Data derived from various molecular docking studies. nih.govmdpi.comsemanticscholar.org

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches for Mechanistic Insights

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) approaches are computational techniques used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These methods are instrumental in drug design for predicting the activity of new molecules and for providing insights into the mechanisms of action. nih.gov

QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with the observed biological activity. acs.org Field-based QSAR (FB-QSAR) analyses, for example, have been used to understand the complex interactions between pyrrole derivatives and COX enzymes. nih.gov These studies revealed that steric, electrostatic, and hydrophobic fields significantly influence the inhibitory activity of the compounds. acs.orgnih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the favorable and unfavorable regions for different structural properties. rsc.orgnih.gov These maps can guide the design of new, more potent inhibitors. For instance, 3D-QSAR studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have provided valuable guidance for designing new reversible inhibitors. rsc.orgnih.gov

Chemoinformatic tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to assess their drug-likeness and potential for oral bioavailability. mdpi.com For example, software like Molinspiration and SwissADME can be used to evaluate compliance with Lipinski's rule of five and other pharmacokinetic parameters. nih.govmdpi.com

Advanced Applications of 3 Methylpyrrol 2 5h One in Non Clinical Fields

Role as Synthetic Intermediates in Complex Molecule Synthesis

3-Methylpyrrol-2(5H)-one and its close derivatives, such as 3-methyl-1H-pyrrole-2,5-dione (also known as 3-methylmaleimide), serve as valuable intermediates in the synthesis of complex organic molecules, including natural products and their analogues. wikipedia.orgchim.it The reactive nature of the pyrrole (B145914) ring and the presence of functional groups allow for a variety of chemical transformations, making it a key component in the construction of intricate molecular architectures. proquest.com

The synthesis of various complex molecules often involves strategies where the pyrrole moiety is introduced at a late stage. This approach has led to investigations into novel pyrrole annulation reactions. proquest.com The pyrrole framework is a common motif in a diverse range of biologically active systems isolated from marine and terrestrial organisms. chim.it For instance, derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for various biological activities, highlighting the importance of this scaffold in medicinal chemistry. nih.govnih.gov

Table 1: Examples of Complex Molecules Synthesized Using Pyrrole Derivatives

| Resulting Molecule/Class | Intermediate Used | Synthetic Strategy | Reference |

| Dipyrrole alkaloids | Pyrrole derivatives | Late-stage pyrrole annulation | proquest.com |

| N-amino-maleimide derivatives | 3-methyl-1H-pyrrole-2,5-dione | Design based on natural products linderone (B8099796) and methyllinderone | wikipedia.org |

| Fused 1H-pyrroles | 1H-pyrrole derivatives | Design as potent EGFR/CDK2 inhibitors | nih.gov |

| Pyrrolidine (B122466) derivatives | Pyrrolidine derivatives | Multicomponent reactions | researchgate.net |

Applications in Material Science and Polymer Chemistry

The unique structure of this compound and its derivatives makes them attractive candidates for applications in material science and polymer chemistry. The ability to undergo polymerization and be incorporated into larger macromolecular structures has led to the development of new materials with tailored properties.

Monomers for Polymerization Processes

While direct polymerization of this compound is not extensively documented, its derivatives, particularly N-substituted maleimides, are well-known monomers in polymer synthesis. google.com These monomers can undergo free-radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to create materials with a range of properties. google.comkpi.ua For example, copolymers of N-substituted maleimides with vinyl ethers have been shown to undergo rapid photopolymerization. kpi.ua

The copolymerization of maleimide (B117702) derivatives with monomers like vinyl dioxolanes has been patented, indicating their commercial relevance in producing new types of copolymers. google.com The reactivity of the maleimide double bond allows for its incorporation into polymer chains, influencing the final properties of the material.

Table 2: Polymerization Involving Maleimide Derivatives

| Monomer(s) | Polymerization Type | Resulting Polymer | Key Findings | Reference |

| N-substituted maleimides and vinyl ethers | Photo-induced copolymerization | Alternating copolymer | Rapid polymerization, high conversion | kpi.ua |

| 4-vinyl-1,3-dioxolane and maleimide | Free-radical copolymerization | Copolymer with varying composition | Maleimide-rich initial polymer | google.com |

| N-substituted maleimides and methyl methacrylate | Free-radical copolymerization | Copolymers with varying ratios | Study of copolymerization kinetics | beilstein-journals.org |

Components in Functional Materials (e.g., optoelectronic)

Pyrrole-containing polymers have garnered significant interest for their potential in functional materials, particularly in the field of optoelectronics. rsc.org The π-conjugated system of the pyrrole ring can facilitate charge transport, making these materials suitable for applications in organic electronics. While specific studies on this compound in this context are limited, research on related diketopyrrolopyrrole (DPP) polymers demonstrates the potential of this class of compounds. The optoelectronic properties of these polymers can be tuned by modifying the chemical structure of the monomer units. tue.nl

The incorporation of pyrrole-2,5-dione units into donor-acceptor π-conjugated polymers has been shown to result in materials with low band gaps and broad absorption bands, which are desirable properties for organic solar cells and other optoelectronic devices. tandfonline.com Furthermore, polyimide hybrids containing specific functional units have been developed for their high optical transparency and dimensional stability at high temperatures, making them suitable for advanced optical applications. mdpi.com

Use in Catalysis and Ligand Design

The nitrogen and oxygen atoms in the this compound ring system provide potential coordination sites for metal ions, suggesting its utility in the design of ligands for catalysis. While specific applications of this compound as a ligand are not widely reported, the broader class of pyrrole-based ligands has been extensively studied in coordination chemistry and asymmetric catalysis. researchgate.netnih.gov

Transition metal complexes featuring pyrrole-based ligands have been synthesized and investigated for their catalytic activities in various organic transformations. researchgate.netmdpi.com The electronic and steric properties of the pyrrole ligand can be fine-tuned by introducing substituents, which in turn influences the catalytic performance of the metal complex. For instance, P,N ligands, which contain both phosphorus and nitrogen donor atoms, are an important class of ligands for asymmetric catalysis, and pyrrole moieties can be incorporated into their design. nih.gov The development of new pyrrole-based ligands is an active area of research aimed at creating more efficient and selective catalysts. researchgate.net

Environmental and Sustainable Chemistry Applications (e.g., degradable materials)